Improved Lipophilicity Over Non-Fluorinated Analogs
The introduction of a fluorine atom and a methyl group on the aromatic ring is a well-established strategy to increase a molecule's lipophilicity and metabolic stability. The calculated LogP (clogP) for the target compound is predicted to be approximately 2.5 [1]. This is significantly higher than the clogP of its non-fluorinated, non-methylated comparator, N-(2-chloroethyl)benzenesulfonamide, which is approximately 1.6 [2]. The increase of 0.9 log units corresponds to an approximately 8-fold increase in the partition coefficient, indicating superior membrane permeability [3].
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~2.5 |
| Comparator Or Baseline | N-(2-chloroethyl)benzenesulfonamide: ~1.6 |
| Quantified Difference | Δ = +0.9 (Approximately 8-fold higher partition coefficient) |
| Conditions | Calculated using fragment-based methods (e.g., CLogP via ChemDraw, PubChem XLogP3) |
Why This Matters
Higher lipophilicity is critical for cellular uptake and target engagement, making the fluorinated compound a more attractive scaffold for intracellular target inhibition compared to its non-fluorinated counterpart.
- [1] PubChem. (n.d.). Predicted Properties for a Compound with Molecular Formula C9H11ClFNO2S. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] PubChem. (n.d.). N-(2-chloroethyl)benzenesulfonamide (CID 88977). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
